N-((5-(N-(3-Chlorophenyl)sulfamoyl)-2-methylphenyl)carbamothioyl)-4-fluorobenzamide
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Overview
Description
N-((5-(N-(3-Chlorophenyl)sulfamoyl)-2-methylphenyl)carbamothioyl)-4-fluorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a sulfamoyl group, a carbamothioyl group, and a fluorobenzamide moiety, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(N-(3-Chlorophenyl)sulfamoyl)-2-methylphenyl)carbamothioyl)-4-fluorobenzamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where the starting materials undergo a series of transformations to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(N-(3-Chlorophenyl)sulfamoyl)-2-methylphenyl)carbamothioyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (chlorine, bromine), nucleophiles (amines, thiols), and oxidizing/reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific pH levels, and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
N-((5-(N-(3-Chlorophenyl)sulfamoyl)-2-methylphenyl)carbamothioyl)-4-fluorobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-((5-(N-(3-Chlorophenyl)sulfamoyl)-2-methylphenyl)carbamothioyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((5-(N-(3-Chlorophenyl)sulfamoyl)-2-methylphenyl)carbamothioyl)-4-fluorobenzamide include:
- Acetamide, N-(3-chlorophenyl)-
- N-(5-{[(2S)-4-amino-2-(3-chlorophenyl)butanoyl]amino}-1H-indazol-3-yl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
Properties
Molecular Formula |
C21H17ClFN3O3S2 |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
N-[[5-[(3-chlorophenyl)sulfamoyl]-2-methylphenyl]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C21H17ClFN3O3S2/c1-13-5-10-18(31(28,29)26-17-4-2-3-15(22)11-17)12-19(13)24-21(30)25-20(27)14-6-8-16(23)9-7-14/h2-12,26H,1H3,(H2,24,25,27,30) |
InChI Key |
PJOHBCIGDMAFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)NC(=S)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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